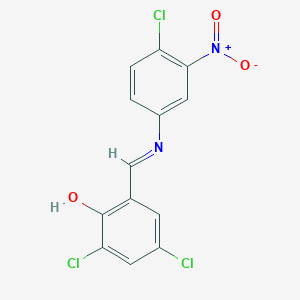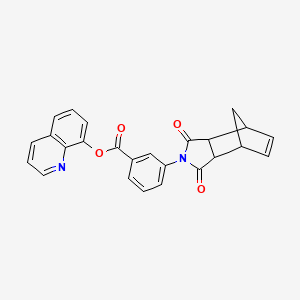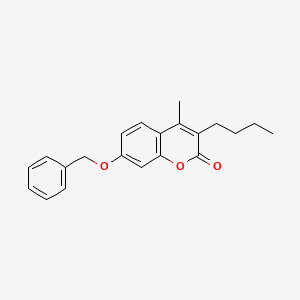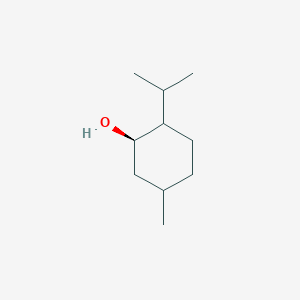
Phenol, 2,4-dichloro-6-(4-chloro-3-nitrophenyliminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol is an organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol typically involves the condensation of 2,4-dichlorophenol with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
- 2,4-dichloro-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
- 2,4-dichloro-6-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C13H7Cl3N2O3 |
|---|---|
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(4-chloro-3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(15)12(5-9)18(20)21/h1-6,19H |
InChI-Schlüssel |
MJLPCFQIJFRZDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B12468802.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B12468808.png)

![3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12468820.png)


![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)


![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
